SD-169

Description

An Overview of Indole (B1671886) Derivatives in Medicinal Chemistry

Indole and its derivatives are a class of heterocyclic organic compounds that feature a bicyclic structure, consisting of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. This structural motif is found in a plethora of natural products, including the essential amino acid tryptophan, and serves as a fundamental building block for numerous biologically active molecules. nih.govpcbiochemres.com The versatility of the indole scaffold allows for the synthesis of a diverse array of derivatives with a wide spectrum of pharmacological activities. bohrium.comnih.gov

In medicinal chemistry, indole derivatives are recognized for their therapeutic potential across various disease areas. mdpi.comnih.gov They have been extensively investigated for their anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. researchgate.netopenmedicinalchemistryjournal.com The ability of the indole ring to be readily functionalized at different positions allows for the fine-tuning of its biological activity, making it an attractive scaffold for the design of new drugs. mdpi.com

The Significance of the Indole Scaffold in Drug Discovery

The indole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to bind to multiple biological targets with high affinity. researchgate.netijpsr.com This characteristic has led to the development of a significant number of indole-containing drugs that are currently on the market. The structural features of the indole ring enable it to participate in various non-covalent interactions with biological macromolecules, such as proteins and enzymes, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

The broad therapeutic applicability of indole derivatives is a testament to the scaffold's importance. Researchers have successfully developed indole-based compounds targeting a wide range of receptors and enzymes implicated in various pathologies. nih.govresearchgate.net This has resulted in the discovery of potent and selective agents for the treatment of cancer, infectious diseases, and central nervous system disorders, among others. mdpi.comnih.gov

A Focus on 1H-Indole-5-carboxamide within the Indole Class

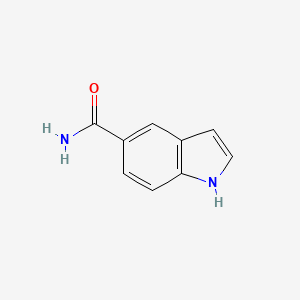

Within the extensive family of indole derivatives, 1H-Indole-5-carboxamide has garnered specific attention from the scientific community. chemimpex.comnih.gov This compound is characterized by a carboxamide group attached to the 5-position of the indole ring. This particular substitution pattern has been shown to be a key determinant of its biological activity.

Research has highlighted the potential of 1H-Indole-5-carboxamide and its derivatives in several therapeutic areas. For instance, certain N-substituted 1H-indole-5-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. acs.orgnih.gov Specifically, the derivative N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide has demonstrated subnanomolar potency against human MAO-B. acs.orgnih.govresearchgate.net

Furthermore, other studies have explored the use of the 1H-indole-5-carboxamide scaffold in the development of agents targeting other receptors. For example, certain derivatives have been investigated as 5-HT7 receptor agonists, which have potential applications in the treatment of neurological and psychiatric disorders. rsc.org The compound's unique structure also lends itself to applications in materials science, with studies demonstrating its room-temperature phosphorescence when immobilized in a polymer film. mdpi.com

The synthesis of 1H-Indole-5-carboxamide and its derivatives is generally achievable through standard chemical procedures, making it an accessible scaffold for further investigation and drug development. acs.orgnih.gov Its role as a key intermediate in the synthesis of more complex molecules further underscores its importance in medicinal chemistry. chemimpex.com

Table 1: Investigated Activities of 1H-Indole-5-carboxamide Derivatives

| Derivative Class | Investigated Activity | Key Findings |

| N-substituted 1H-indole-5-carboxamides | Monoamine Oxidase B (MAO-B) Inhibition | Highly potent and selective inhibitors, with some derivatives showing subnanomolar potency. acs.orgnih.govresearchgate.net |

| 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides | 5-HT7 Receptor Agonism | Identified as potent and selective agonists with potential for treating neurological disorders. rsc.org |

| Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides | Peptidoleukotriene Antagonism | Investigated as potent and selective antagonists. acs.org |

| N-phenyl-1H-indole-5-carboxamide | Material Science | Exhibits room-temperature phosphorescence in polymer films. mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMYQEAXTITUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566323 | |

| Record name | 1H-Indole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-87-7 | |

| Record name | Indole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indole 5 Carboxamide and Its Derivatives

Advanced Synthesis Techniques for 1H-Indole-5-carboxamide

The construction of the 1H-indole-5-carboxamide core often involves multi-step reaction sequences that begin with the formation of the indole (B1671886) skeleton. smolecule.com

Standard Synthetic Procedures and Yield Optimization

A common approach to synthesizing indole-2-carboxamides involves the activation of the corresponding carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used to facilitate the coupling of the carboxylic acid with an amine to form the amide bond. nih.gov The use of coupling agents like 1,1'-Carbonyldiimidazole (B1668759) (CDI) has also been reported for the synthesis of amides from 1H-indole-5-carboxylic acid. uj.edu.pl

Yield optimization is a critical aspect of these syntheses. For instance, in the synthesis of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, the use of BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) has been shown to produce high yields. nih.gov Similarly, in the preparation of 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones from N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides, the choice of acid for the cyclization step was found to strongly influence the reaction yield, with polyphosphoric acid (PPA) at 110°C providing yields ranging from 88% to 98%. sci-hub.se

The following table summarizes the optimization of reaction conditions for the cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide to form the corresponding pyrido[3,4-b]indol-1-one. sci-hub.se

| Entry | Reaction Conditions | Yield (%) |

| 1 | HCl saturated in 1,4-dioxane, 50 °C, 30 min | 17 |

| 2 | H2SO4 in Et2O (1:5 v/v), 25 °C, 24 h | 83 |

| 3 | CF3CO2H, CH2Cl2, 25 °C, 4 h | 80 |

| 4 | PPA, 110 °C, 30 min | 98 |

Data sourced from a study on the synthesis of 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones. sci-hub.se

Multi-step Reactions and Transformations

The synthesis of complex indole derivatives often requires multi-step reaction sequences. ontosight.ai For example, a one-pot, three-step, five-component cascade reaction has been developed to construct polysubstituted indol-3-yl acetamide (B32628) derivatives. This process involves a solid acid-catalyzed cascade of condensation, intermolecular nucleophilic addition, intramolecular cyclization, esterification, and amination. researchgate.net

Another multi-step approach involves the Japp-Klingemann/Fischer-indole synthesis. This method has been utilized for the synthesis of indole-2-carboxamides with substitutions at the 3' position. nih.gov The synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters from malonates also involves key optimization steps in the azo coupling of a diazonium salt, the Japp-Klingemann rearrangement, and the Fischer indole synthesis. researchgate.net

Cyclization and Functional Group Introduction

Cyclization is a key step in many indole syntheses. The Fischer indole synthesis is a classic and widely used method that involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. openmedicinalchemistryjournal.comrsc.org The efficiency of this reaction can be influenced by the electronic nature of substituents on the benzene (B151609) ring, with electron-donating groups generally enhancing the reaction rate. openmedicinalchemistryjournal.com

Other cyclization strategies include the palladium-catalyzed cyclization of N-aryl imines, which proceeds via an oxidative linkage of two C-H bonds. organic-chemistry.org Reductive cyclization of nitrobenzene (B124822) derivatives is another approach to forming the indole core. rsc.org The introduction of functional groups can be achieved at various stages of the synthesis. For instance, halogenation of the indole ring can be accomplished using reagents like N-chlorosuccinimide (NCS). nih.gov

Synthesis of Substituted 1H-Indole-5-carboxamide Derivatives

The core 1H-indole-5-carboxamide structure can be modified to create a diverse range of derivatives with potentially enhanced properties.

Derivatization Strategies for Enhanced Properties

Derivatization of the indole core is a common strategy to modulate the physicochemical and biological properties of the molecule. nih.gov For example, introducing small, aliphatic, electron-donating groups such as methyl, cyclopropyl, ethyl, or methoxy (B1213986) at the 5' position of the indole core has been shown to be favorable for certain biological activities. nih.govacs.org In contrast, analogues with electron-withdrawing groups like halogens or trifluoromethyl groups at the same position were found to be inactive. nih.govacs.org

The carboxamide group itself can also be modified. Reversing the amide bond or replacing it with a non-classical isostere like a sulfonamide can significantly impact the compound's activity and properties. nih.govacs.org N-methylation of the amide or the indole nitrogen are other derivatization strategies that have been explored. nih.govacs.org

The following table illustrates the impact of substituents at the 5' position of the indole core on the potency (pEC50) of certain indole-2-carboxamide derivatives. nih.govacs.org

| Compound | 5'-Substituent | pEC50 |

| 1 | Methyl | > 5.4 |

| 2 | Methyl | > 5.4 |

| 3 | Cyclopropyl | > 5.4 |

| 4 | Cyclopropyl | > 5.4 |

| 5 | Ethyl | > 5.4 |

| 6 | Methoxy | > 5.4 |

| 7 | Methoxy | > 5.4 |

| 8 | Halogen | < 4.2 |

| 9 | Halogen | < 4.2 |

| 10 | Trifluoromethyl | < 4.2 |

Data represents a general trend observed in a study on indole-2-carboxamides. nih.govacs.org

Synthesis of Indole-Imidazole Scaffold Analogues

The combination of indole and imidazole (B134444) moieties has led to the development of novel hybrid molecules. ijcea.org One approach to synthesizing these scaffolds involves the reaction of gramine (B1672134) (3-((dimethylamino)methyl)-1H-indole) with substituted imidazoles. nih.gov Another method utilizes the condensation reaction between aryl aldehydes and N-1-phenyl isatin (B1672199) in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid to prepare N-1-phenyl-3-substituted phenyl indole (2,3) imidazole derivatives. semanticscholar.org

The synthesis of indole-imidazole conjugates has also been achieved by using camalexin (B168466) as a molecular scaffold. ijcea.org In one reported synthesis, 3-indolemethanol was reacted with 1,1'-carbonylbis-1H-imidazole to yield 3-(1H-imidazo-1-ylmethyl)-1H-indole, which could then be further derivatized. ijcea.org Metal-free C-H/C-H coupling reactions of 4H-imidazole 3-oxides with indoles have also been developed as a strategy for creating bifunctional azaheterocyclic derivatives. mdpi.com

Research has also focused on creating analogues of the marine alkaloid nortopsentin, which features a 2,4-bis(3'-indolyl)imidazole scaffold. nih.gov These synthetic efforts involve modifying the core imidazole ring by replacing it with other heterocycles like pyrazole (B372694) or pyridine, and also substituting one of the indole rings with a substituted phenyl group. nih.gov

Preparation of N-Benzyl Substituted Piperidine (B6355638) Amides of 1H-Indole-5-Carboxylic Acid

A series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been synthesized, starting from 1H-indole-5-carboxylic acid and various N-benzylpiperidine amines. rsc.orgnih.govgoogle.com The general synthetic approach involves the coupling of the carboxylic acid with the respective amine.

The synthesis begins with the reaction of piperidin-4-ol with substituted benzyl (B1604629) bromides to yield N-benzylpiperidin-4-ol derivatives. unodc.org These alcohols are then converted to the corresponding primary amines through a Mitsunobu reaction with phthalimide, followed by hydrazinolysis. google.com Finally, the N-benzylpiperidine amines are coupled with 1H-indole-5-carboxylic acid using a coupling agent like 1,1'-carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107) (THF) to afford the target amides. rsc.org

One specific example is the synthesis of 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c), which has shown inhibitory activity towards butyrylcholinesterase (BuChE). rsc.orgnih.gov The introduction of different substituents on the benzyl ring allows for the exploration of structure-activity relationships. rsc.orggoogle.com

Table 1: Examples of Synthesized N-Benzyl Substituted Piperidine Amides of 1H-Indole-5-Carboxylic Acid rsc.orgnih.govgoogle.com

| Compound ID | Substituent on Benzyl Ring | Yield (%) |

| 6a | H | 83 |

| 6c | 3-Cl | - |

Yield data is not available for all compounds in the cited literature.

Synthesis of Methylenehydrazine-1-carboxamide Derivatives with (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole Scaffold

Novel methylenehydrazine-1-carboxamide derivatives featuring a (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold have been designed and synthesized as potential CDK9 inhibitors. grafiati.comaablocks.comresearchgate.net The synthetic strategy for these complex molecules involves a multi-step process.

The core scaffold is constructed by coupling a substituted indole with a pyrimidine (B1678525) moiety. grafiati.com Specifically, the synthesis involves the reaction of an appropriate indole precursor with a 4-(pyridin-3-yl)pyrimidine (B11918198) group. grafiati.comaablocks.com The methylenehydrazine-1-carboxamide side chain is then introduced to the indole scaffold. grafiati.com This synthetic approach has led to the discovery of potent compounds, with derivative 12i being identified as a significant CDK9 inhibitor. grafiati.comresearchgate.net

Further research has also explored the synthesis of related 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives.

Synthesis of 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide Derivatives

The synthesis of 6-chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide derivatives has been undertaken to create novel indole structures. While detailed synthetic procedures are not extensively published in readily available literature, the general approach would involve a multi-component synthesis.

The synthesis would likely start with a 6-chloro-1-benzyl-1H-indole-5-carboxylic acid precursor. The N-aryl carboxamide would be formed by coupling this acid with a variety of substituted anilines. The 3-position of the indole ring would then be functionalized with an (N,N-diethylamino)(oxo)acetyl group, likely through a Friedel-Crafts acylation type reaction using an appropriate acylating agent like (N,N-diethylamino)(oxo)acetyl chloride.

Synthesis of 5-Nitroindole (B16589) Derivatives

5-Nitroindole derivatives serve as important intermediates in the synthesis of various biologically active molecules. A common method for their preparation is the Fischer indole synthesis. This involves the condensation of p-nitrophenylhydrazine hydrochloride with a ketone or aldehyde, such as ethyl pyruvate, to form a hydrazone. The resulting hydrazone is then cyclized under acidic conditions, often using polyphosphoric acid, to yield the 5-nitroindole core structure.

For instance, 5-nitroindole-2-carboxylic acid can be synthesized by reacting p-nitrophenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization and subsequent hydrolysis of the ester. Other synthetic routes involve the Vilsmeier-Haack reaction on 5-nitro-1H-indole to introduce functional groups at the 3-position. These 5-nitroindole derivatives can then be further modified, for example, by reduction of the nitro group to an amine, to create a diverse range of substituted indoles.

Synthesis of Related Indole Carboxylic Acid and Carboxamide Derivatives

The versatility of the indole scaffold allows for its incorporation into a variety of other molecular architectures, leading to compounds with unique properties.

Preparation of Amide Conjugates with Ketoprofen (B1673614)

Amide conjugates of indole derivatives with the non-steroidal anti-inflammatory drug (NSAID) ketoprofen have been synthesized. These syntheses typically involve the coupling of an amino-functionalized indole with the carboxylic acid group of ketoprofen.

For example, N-(2-(1H-indol-5-yl)ethyl)-2-(3-benzoylphenyl)propanamide was synthesized by coupling 2-(1H-indol-5-yl)ethanamine with 2-(3-benzoylphenyl)propanoic acid (ketoprofen). Similarly, N-(2-(3-benzoylphenyl)propyl)-1H-indole-5-carboxamide was prepared by coupling 1H-indole-5-carboxamide with a derivative of ketoprofen. These reactions are often facilitated by standard peptide coupling reagents.

Table 2: Examples of Synthesized Amide Conjugates of Indole and Ketoprofen

| Compound ID | Indole Moiety | Ketoprofen Linkage | Yield (%) |

| 20 | 2-(1H-indol-5-yl)ethanamine | Amide | 66 |

| 21 | (1H-indol-5-yl)methylamine | Amide | 73 |

| 26 | 1H-indole-5-carboxamide | Amide | 60 |

Synthesis of Indirubin Derivatives

Indirubin, a natural isomer of indigo, and its derivatives can be synthesized from indole precursors. The synthesis of asymmetric carboxy-substituted indirubins has been achieved through biocatalytic methods. This approach utilizes indole-5-carboxylic acid or indole-6-carboxylic acid and 2-indolinone derivatives as substrates for bacterial monooxygenase-driven enzymatic bioconversion.

This environmentally friendly method has been optimized to produce various monocarboxyindirubin derivatives, such as 5-bromoindirubin-6′-carboxylic acid, in significant titers. Chemical synthesis methods have also been employed to create novel indirubin-5-carboxamides by introducing amide substituents with basic centers to improve water solubility.

Electrochemical Synthesis of Poly(indole-5-carboxylic acid) Films

The electrochemical polymerization of 1H-Indole-5-carboxamide and its related carboxylic acid derivatives represents a significant method for producing conductive polymer films with tailored properties. This section details the electrochemical synthesis of poly(indole-5-carboxylic acid) films, a closely related and well-studied polymer that provides a model for the electrochemical behavior of indole-5-carboxamide. The process involves the anodic oxidation of the monomer to generate polymer films directly onto an electrode surface.

The electrochemical synthesis of poly(indole-5-carboxylic acid) (PICA) films has been successfully demonstrated in various solvent and electrolyte systems. chemicalbook.comsigmaaldrich.com A common approach involves the electropolymerization of indole-5-carboxylic acid in a non-aqueous solvent like acetonitrile (B52724), often with a supporting electrolyte such as lithium perchlorate (B79767). psu.edursc.org The concentration of the indole-5-carboxylic acid monomer in these solutions typically ranges from 10 to 100 mmol dm⁻³. psu.edursc.org

Research has shown that the electrochemical oxidation of indole-5-carboxylic acid initially leads to the formation of an insoluble trimer which deposits onto the electrode surface. psu.edursc.org This deposited trimer is then further oxidized upon continued application of the potential, leading to the formation of a polymer film composed of linked trimer units. psu.edursc.org The degree of linkage between these trimer units, and thus the final properties of the polymer film, can be controlled by parameters such as the deposition time and the concentration of the monomer in the bulk solution. psu.edu

Another effective medium for the electropolymerization of indole-5-carboxylic acid is a mixed electrolyte system. One such system utilizes a mixture of acetic acid and boron trifluoride ethyl ether (BFEE), which enhances the ionic conductivity of the solution. electrochemsci.org In this medium, high-quality poly(indole-5-carboxylic acid) films were electrodeposited via anodic oxidation. electrochemsci.org The polymerization is typically carried out in a three-electrode system at room temperature. electrochemsci.org For instance, poly(indole-5-carboxylic acid) films have been prepared by applying a constant potential of 1.28 V. electrochemsci.org The quality of the resulting polymer films can be significantly improved by the addition of poly(ethylene glycol) (PEG) to the electrolyte solution. electrochemsci.org

The electrochemical behavior and properties of the resulting poly(indole-5-carboxylic acid) films are studied using techniques like cyclic voltammetry (CV), which reveals the redox activity of the polymer. psu.eduelectrochemsci.org The structure and morphology of the films are influenced by the synthesis conditions, including the choice of solvent and supporting electrolyte. rsc.org

Detailed Research Findings:

The following table summarizes typical experimental conditions and findings from studies on the electrochemical synthesis of poly(indole-5-carboxylic acid) films.

| Parameter | Details |

| Monomer | Indole-5-carboxylic acid |

| Solvent/Electrolyte Systems | Acetonitrile with 0.1 M lithium perchlorate psu.edursc.org |

| Mixed electrolyte of acetic acid and boron trifluoride ethyl ether (1:1 by volume) with 0.005 M PEG1000 electrochemsci.org | |

| Monomer Concentration | 10-100 mmol dm⁻³ in acetonitrile psu.edursc.org |

| 0.1 M in the mixed electrolyte system electrochemsci.org | |

| Electrochemical Method | Anodic oxidation, constant potential electrolysis electrochemsci.org |

| Applied Potential | 1.28 V (vs. SCE) in the mixed electrolyte system electrochemsci.org |

| Working Electrode | Platinum sheet electrochemsci.org |

| Counter Electrode | Stainless steel sheet electrochemsci.org |

| Reference Electrode | Saturated Calomel Electrode (SCE) electrochemsci.org |

| Initial Product | Insoluble trimer deposited on the electrode surface psu.edursc.org |

| Final Polymer | Poly(indole-5-carboxylic acid) film with linked trimer units psu.edursc.org |

Pharmacological Studies and Biological Activities of 1h Indole 5 Carboxamide

Anticancer and Antiproliferative Activities

The indole (B1671886) ring system is a prominent heterocyclic structure that has emerged as a promising scaffold in the development of anticancer agents. nih.gov Derivatives of 1H-indole-carboxamide, in particular, have demonstrated notable antiproliferative effects across a range of cancer types by targeting various oncogenic pathways and cellular processes. nih.govnih.gov

Research has shown that 1H-indole-carboxamide derivatives exhibit potent, dose-dependent antiproliferative activity against a variety of human cancer cell lines.

One study investigated a series of novel N-(2-amino-phenyl)-5-((4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives. nih.gov Among these, compound 13ea demonstrated significant antiproliferative effects with IC50 values under 5.0 μM in HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) cell lines. nih.gov An in vivo assay further confirmed that this compound significantly inhibited the growth of MDA-MB-231 xenograft tumors. nih.gov

Another derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide , was found to effectively inhibit the proliferation of A549 lung cancer cells, with a calculated IC50 value of 14.4 µg/mL. waocp.orgresearchgate.net This compound also showed strong antiproliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs), which is significant given the role of angiogenesis in cancer progression. waocp.org

Furthermore, a series of N-substituted 1H-indole-2-carboxamides were evaluated against multiple cancer cell lines. nih.gov The K-562 leukemia cell line showed high sensitivity to compounds 12 , 14 , and 4 , with IC50 values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. nih.gov Compound 10 was most effective against the HCT-116 colon cancer cell line, with an IC50 of 1.01 µM and a high selectivity index. nih.gov

| Compound Derivative | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Compound 13ea | HeLa, MDA-MB-231, HepG2 | < 5.0 μM | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | waocp.orgresearchgate.net |

| Compound 12 | K-562 (Leukemia) | 0.33 µM | nih.gov |

| Compound 14 | K-562 (Leukemia) | 0.61 µM | nih.gov |

| Compound 4 | K-562 (Leukemia) | 0.61 µM | nih.gov |

| Compound 10 | HCT-116 (Colon) | 1.01 µM | nih.gov |

A key mechanism behind the anticancer effects of indole compounds is the induction of apoptosis, or programmed cell death. nih.govnih.gov Carcinogenesis often involves an imbalance that favors cell survival and suppresses endogenous cell death pathways. nih.gov Indole derivatives can shift this balance toward apoptosis by modulating various pro- and anti-apoptotic factors. nih.gov

Studies on indole compounds have shown they can down-regulate anti-apoptotic proteins like Bcl-2 and activate caspases, which are crucial enzymes in the apoptotic cascade. nih.govtandfonline.com For instance, in human melanoma cells, an indole derivative was shown to activate caspase-8 and caspase-3. nih.gov A study on specific 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5f and 5g ) found they significantly elevated caspase-3 levels in a pancreatic cancer cell line. tandfonline.com These compounds also induced a 37- and 36-fold increase, respectively, in the levels of the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic Bcl-2 protein. tandfonline.com This modulation of key proteins disrupts the survival mechanisms of cancer cells, leading to their efficient elimination. nih.gov

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers. nih.govfrontiersin.org CDK9, in particular, plays a vital role in controlling the transcription of genes essential for cancer cell growth and survival, including anti-apoptotic proteins like Mcl-1. semanticscholar.org Consequently, inhibiting CDK9 has emerged as a promising cancer therapy strategy. semanticscholar.org

A series of N-(2-amino-phenyl)-5-((4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives were specifically designed as novel inhibitors of CDK9. nih.gov One compound from this series, 13ea , was found to be a potent inhibitor of CDK9 protein activity, with an IC50 value of 0.17 μM. nih.gov By inhibiting the phosphorylation function of CDK9, such compounds can block the transcription of key oncogenes and anti-apoptotic proteins, thereby inhibiting proliferation and promoting apoptosis in cancer cells. nih.govnih.gov

A significant challenge in cancer treatment is the development of drug resistance. nih.gov Natural compounds like indole derivatives are being investigated for their ability to sensitize cancer cells to conventional chemotherapeutic agents. nih.govnih.gov This chemosensitizing effect could allow for combination therapies that are more effective, reduce toxicity, and overcome resistance. nih.gov

Research into a library of 1H-indole-2-carboxamides identified them as inhibitors of the androgen receptor binding function 3 (BF3). acs.org These compounds exhibited strong antiproliferative activity not only in standard prostate cancer cell lines (LNCaP) but also in enzalutamide-resistant cell lines. acs.org This suggests that targeting an allosteric site like BF3 with indole-carboxamide derivatives could provide a novel therapeutic strategy for treating castration-resistant prostate cancers that no longer respond to conventional anti-androgen therapies. acs.org

Enzyme Inhibition Studies

Beyond their anticancer properties, indole-carboxamide derivatives have been explored as potent inhibitors of specific enzymes implicated in other diseases.

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoaminergic neurotransmitters and is a significant pharmacological target for the treatment of neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com

Several studies have focused on designing indole-based compounds as selective MAO-B inhibitors. A series of N-substituted indole-based analogues were synthesized and evaluated, with compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide ) showing remarkable MAO-B inhibitory activity with an IC50 of 0.78 µM and a high selectivity index (>120) over the MAO-A isoform. researchgate.netnih.gov Further kinetic analysis revealed that this compound acts as a competitive inhibitor of MAO-B, with an inhibition constant (Ki) of 94.52 nM. researchgate.netnih.gov

Another study on indazole-5-carboxamides, which are structurally related to indole-5-carboxamides, reported the development of highly potent, selective, reversible, and competitive MAO-B inhibitors with subnanomolar potency (pIC50 > 8.8). nih.gov These findings underscore the potential of the indole-carboxamide scaffold in developing new therapies for neurological disorders. nih.govnih.gov

| Compound Derivative | Activity Type | Value | Source |

|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | IC50 | 0.78 µM | nih.gov |

| Ki (Inhibition Constant) | 94.52 nM | researchgate.netnih.gov | |

| Indazole-5-carboxamides | pIC50 | > 8.8 | nih.gov |

Na+/H+ Exchanger Inhibition

Scientific literature did not provide evidence of 1H-Indole-5-carboxamide derivatives acting as inhibitors of the Na+/H+ exchanger.

Cholinesterase Inhibition (AChE and BuChE)

A series of novel N-benzyl substituted amides derived from 1H-indole-5-carboxylic acid have been synthesized and assessed for their capacity to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in cholinergic neurotransmission. researchgate.net The findings indicate that these compounds generally display moderate potency, with a more pronounced effect on BuChE. researchgate.net

The compound 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid was identified as the most active in the series, showing the highest inhibitory activity against BuChE. In contrast, the 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid was found to be a weak and non-selective inhibitor of both enzymes. researchgate.net

| Compound Name | Target Enzyme | Inhibitory Activity |

|---|---|---|

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | BuChE | 30.06% at 10 µM |

| 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid | AChE and BuChE | Weak, non-selective |

Tyrosine-protein phosphatase non-receptor type 1 (PTP1B) Inhibition

No research findings were identified in the reviewed literature that specifically describe the inhibition of Tyrosine-protein phosphatase non-receptor type 1 (PTP1B) by compounds based on the 1H-Indole-5-carboxamide structure.

Tryptophan Dioxygenase Inhibition

There is no available scientific data detailing the inhibitory activity of 1H-Indole-5-carboxamide derivatives against Tryptophan Dioxygenase.

Receptor Modulation and Agonist/Antagonist Studies

Derivatives of 1H-indole-5-carboxamide have been investigated for their ability to interact with and modulate the activity of several important biological receptors. These studies have revealed potent antagonistic activities and have highlighted the versatility of the indole-5-carboxamide core in designing selective receptor ligands.

Peptidoleukotriene Antagonism

Substituted 1H-indole-5-carboxamides have been identified as potent and selective antagonists of peptidoleukotrienes. nih.govscilit.com These inflammatory mediators are crucial in the pathophysiology of asthma and other inflammatory conditions. Research efforts have focused on synthesizing derivatives that can effectively block the action of leukotrienes at their receptors.

Initial studies on substituted 3-(phenylmethyl)-1H-indole-5-carboxamides showed that early derivatives were approximately 10-fold less potent in vitro compared to corresponding indole amides. nih.gov However, systematic structural modifications led to the discovery of highly potent compounds. By varying the amide, indole, and sulfonamide substituents, researchers developed derivatives with significantly improved in vitro potency and oral activity. nih.gov

One notable derivative, 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, demonstrated subnanomolar affinity for the leukotriene receptor. nih.gov Further research on 1,3,5-substituted indoles identified compounds with in vitro dissociation constants (KB) in the nanomolar to picomolar range on guinea pig trachea against leukotriene E4 (LTE4). scilit.com

| Compound Derivative | Key Findings | In Vitro Potency | Reference |

|---|---|---|---|

| Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides | Identified as potent and selective peptidoleukotriene antagonists. | Initial derivatives were 10-fold less potent than corresponding indole amides. | nih.gov |

| 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide | Demonstrated high oral activity in a guinea pig asthma model. | Subnanomolar affinity for the leukotriene receptor. | nih.gov |

| N-[4-[[5-[[(cyclopentyloxy)carbonyl]-amino]-1-methylindol-3-yl]methyl]-3-methoxybenzoyl]-2-methylbenzenesulfonamide (ICI 204,219) | A 1,3,5-substituted indole derivative investigated for asthma treatment. | pKB = 9.67; Ki = 0.3 nM | scilit.com |

Human Growth Hormone Secretagogue Receptor Antagonism

The growth hormone secretagogue receptor (GHS-R) plays a role in regulating growth hormone release and is a target for therapeutic intervention in various metabolic disorders. researchgate.net While research has led to the discovery of potent GHS-R antagonists, such as those based on a tetralin carboxamide scaffold nih.gov, the available scientific literature from the search results does not specify studies on 1H-indole-5-carboxamide derivatives as antagonists for this receptor.

Cannabinoid CB1 Receptor Antagonism (Putative)

The cannabinoid CB1 receptor is a critical component of the endocannabinoid system and is involved in numerous physiological processes. While there is extensive research on antagonists for the CB1 receptor, much of the work on indole-based compounds has focused on the indole-2-carboxamide scaffold. scilit.com These studies have led to the discovery of potent and selective CB1 receptor antagonists.

The activity of other indole carboxamide isomers suggests that the 1H-indole-5-carboxamide scaffold could putatively serve as a template for the design of CB1 receptor antagonists. The term "putative" is used here because direct evidence of antagonism by 1H-indole-5-carboxamide derivatives is not present in the provided search results. However, the known structure-activity relationships of related indole compounds indicate that modifications at the 5-position could potentially yield molecules with affinity for the CB1 receptor.

Anti-inflammatory and Antimicrobial Effects

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives, including 1H-indole-5-carboxamides, have shown significant potential as anti-inflammatory and antimicrobial agents. nih.gov

Anti-inflammatory Activity: Indole derivatives have been investigated for their ability to mitigate inflammatory processes. Studies have shown that certain indole carboxamide derivatives exhibit good anti-inflammatory activity. For example, some novel indole carboxamide derivatives have demonstrated a percentage inhibition of inflammation as high as 73.02%. Other research on 1,5-disubstituted indole derivatives reported anti-inflammatory activity with inhibition ranging from 12.12% to 65.51%. The mechanism of action for some derivatives may involve the repression of signaling pathways like ASK1-p38/JNK and the suppression of pro-inflammatory cytokine overexpression.

Antimicrobial Activity: Several studies have confirmed the antimicrobial properties of indole carboxamide derivatives against a range of pathogens. These compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans.

The minimum inhibitory concentration (MIC) values for some indole carboxamide derivatives were found to be 20- to 100-fold lower than standard antibiotics like ciprofloxacin (B1669076) and ampicillin (B1664943) against certain bacterial strains. The antifungal activity of carboxamide derivatives was also noted to be higher than that of related propanamide derivatives. Structure-activity relationship studies have indicated that substitutions at different positions on the indole ring can influence the spectrum and potency of antimicrobial activity. For instance, indole-3-carboxamide derivatives with benzyl (B1604629) substitutions showed better inhibition of Bacillus subtilis than their 2-substituted counterparts.

| Pathogen | Activity of Indole Carboxamide Derivatives | Key Findings | Reference |

|---|---|---|---|

| Staphylococcus aureus | Active | Activity comparable to standard ampicillin. MIC values 20- to 100-fold lower than standards for some derivatives. | |

| Bacillus subtilis | Active | 3-substituted derivatives showed better inhibition than 2-substituted ones. MIC values significantly lower than standards. | |

| Escherichia coli | Active | MIC values significantly lower than standards for some derivatives. | |

| Candida albicans | Active | Carboxamide derivatives showed better inhibition than propanamide derivatives. |

Antiviral and Anti-HIV Activities

The indole scaffold is a crucial component in the development of antiviral drugs, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov Various indole derivatives have been explored for their ability to inhibit different stages of the viral life cycle.

Specifically, indole derivatives have shown potent anti-HIV activity. nih.gov For example, a 5,6-dihydroxyindole (B162784) carboxamide derivative was reported to have strong anti-HIV-1 integrase activity with an IC50 value of 1.4 μM. nih.gov Other research has focused on indole-based compounds that act as HIV-1 fusion inhibitors by targeting the gp41 glycoprotein, with some bisindole compounds showing submicromolar activity.

Furthermore, acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been identified as inhibitors of HIV-1 Tat-mediated viral transcription. While these examples highlight the broad potential of the indole core in anti-HIV drug discovery, the antiviral screening of some novel indole carboxamide and propanamide derivatives did not show good inhibition against the Hepatitis B virus (HBV).

| Virus | Target/Mechanism | Activity of Indole Derivatives | Reference |

|---|---|---|---|

| HIV-1 | Integrase | A 5,6-dihydroxyindole carboxamide derivative showed strong activity (IC50 = 1.4 μM). | nih.gov |

| HIV-1 | gp41 Fusion | Bisindole compounds demonstrated submicromolar EC50 values. | |

| HIV-1 | Tat-mediated Transcription | Acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol were effective inhibitors. | |

| HBV | General Antiviral Screening | Screened indole carboxamide derivatives showed no significant inhibition. |

Antitubercular Activity

Indolecarboxamides have emerged as a promising class of antitubercular agents. acs.orgnovartis.com Research has identified these compounds as potent inhibitors of Mycobacterium tuberculosis (Mtb), including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. nih.govacs.org

A key molecular target for many antitubercular indoleamides is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govrsc.org MmpL3 is an essential transporter responsible for moving mycolic acids to the mycobacterial cell envelope, a critical step in the formation of the cell wall. nih.gov Inhibition of MmpL3 disrupts this process, leading to bactericidal effects. nih.gov Structure-activity relationship (SAR) studies have shown that lipophilicity often correlates with potent anti-TB activity, as it likely facilitates the diffusion of these compounds through the lipid-rich mycobacterial cell wall to interact with MmpL3. rsc.org

Various substitutions on the indole ring and the carboxamide nitrogen have been explored to optimize potency. For instance, the introduction of fluoro groups at the 4 and 6 positions of the indole ring has been shown to improve metabolic stability and enhance activity. acs.orgacs.org Naphthamide derivatives based on an indole-2-carboxamide scaffold, such as compounds 13c and 13d, have demonstrated significant potency against drug-sensitive M. tb, with MIC values comparable to the first-line drug ethambutol. nih.gov These compounds retained high activity against MDR and XDR strains. nih.gov Similarly, another analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, showed excellent activity against drug-sensitive M. tuberculosis (MIC = 0.012 μM) and resistant strains. acs.org

| Compound | Target/Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Naphthamide derivative 13c | Drug-Sensitive M. tb | 6.55 µM | nih.gov |

| Naphthamide derivative 13d | Drug-Sensitive M. tb | 7.11 µM | nih.gov |

| Quinolone-2-carboxamide 8i | Drug-Sensitive M. tb | 9.97 µM | nih.gov |

| 4-arylthiazole-2-carboxamide 18b | Drug-Sensitive M. tb | 9.82 µM | nih.gov |

| Indoleamide 8g | Drug-Sensitive M. tb H37Rv | 0.32 µM | rsc.org |

| Compound 26 (a 4,6-difluoro-indole-2-carboxamide) | Drug-Sensitive M. tb | 0.012 µM | acs.org |

Neuroprotective Actions

Indole-based compounds, including derivatives of 1H-indole-5-carboxamide, are recognized for their neuroprotective potential, acting through multiple mechanisms to shield neuronal cells from damage. nih.govnih.gov These mechanisms are particularly relevant to neurodegenerative diseases like Alzheimer's and Parkinson's, which are often characterized by oxidative stress and protein aggregation. nih.govmdpi.com

One primary neuroprotective mechanism is the potent antioxidant activity of indole derivatives. nih.gov They can counteract reactive oxygen species (ROS) generated by neurotoxic insults, such as the amyloid-beta (Aβ) peptide. nih.gov Studies on synthetic indole–phenolic compounds have demonstrated their ability to reduce ROS levels and increase cell viability in neuronal cell models. nih.gov This antioxidant capability is linked to the modulation of the Keap1-Nrf2 pathway. nih.gov Certain prenylated indole alkaloids have been shown to inhibit Keap1 expression, allowing for the translocation of Nrf2 to the nucleus. nih.gov This, in turn, activates the expression of downstream antioxidant genes, leading to a reduction in ROS and an increase in protective molecules like glutathione. nih.gov

Another significant neuroprotective action is the ability to interfere with the aggregation of pathogenic proteins. Indole derivatives have been found to promote the self-disaggregation of the Aβ fragment, a key event in the pathology of Alzheimer's disease. nih.gov This anti-aggregation property, combined with metal-chelating capabilities (particularly for copper ions), positions these compounds as multifunctional agents for neurodegenerative disease therapy. nih.gov Furthermore, some indole compounds exhibit protective effects against NMDA-induced excitotoxicity, a process implicated in neuronal cell death. nih.gov

| Compound Type | Observed Neuroprotective Action | Mechanism | Reference |

|---|---|---|---|

| Indole–phenolic derivatives | Cytoprotection against Aβ(25–35) peptide | Antioxidant (ROS reduction), Anti-aggregation, Metal chelation | nih.gov |

| Asperpendoline (prenylated indole alkaloid) | Protection of SH-SY5Y cells from oxidative stress | Inhibition of Keap1, activation of Nrf2 pathway | nih.gov |

| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative | Protection against NMDA-induced excitotoxicity | Inhibition of Butyrylcholinesterase (BChE) | nih.gov |

Neurotransmitter Modulation and Neuroactive Properties

The indole nucleus is a core structure in many neuroactive compounds, and derivatives of 1H-indole-5-carboxamide have been investigated for their ability to modulate neurotransmitter systems. These actions are primarily linked to their interaction with key enzymes and receptors in the central nervous system.

One area of significant interest is the inhibition of monoamine oxidase B (MAO-B). researchgate.net MAO-B is an enzyme responsible for the degradation of dopamine (B1211576), and its inhibitors are used in the treatment of Parkinson's disease. A study identified N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a potent and selective MAO-B inhibitor with a competitive mode of inhibition. researchgate.net This finding highlights the potential of the indole-5-carboxamide scaffold in the design of new therapies for neurodegenerative disorders by modulating dopamine levels. researchgate.net

Additionally, the related 1H-indole-2-carboxamide scaffold has been extensively studied for its ability to act as an allosteric modulator of the cannabinoid type 1 (CB1) receptor. nih.gov The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating numerous physiological processes, including pain, memory, and appetite. nih.gov Structure-activity relationship studies have shown that specific substitutions on the indole and an associated phenyl ring can produce potent negative allosteric modulators of the CB1 receptor. nih.gov These modulators can dose-dependently reduce the efficacy of cannabinoid agonists, offering a nuanced way to control CB1 receptor signaling. nih.gov

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem, particularly in the Americas. nih.gov Current treatments have notable limitations, driving the search for new therapeutic agents. nih.gov Indole derivatives have been identified as active against the intracellular amastigote form of T. cruzi. acs.org

Research has focused on the optimization of substituted 1H-indole-2-carboxamides identified through phenotypic screening. nih.gov Structure-activity relationship (SAR) exploration revealed key structural features for potency. Small, electron-donating groups (such as methyl, ethyl, or cyclopropyl) at the 5-position of the indole core were found to be favorable for activity. acs.org In contrast, analogues containing electron-withdrawing groups like halogens were inactive. acs.org

One of the more potent compounds to emerge from these studies was a thiomorpholine (B91149) 1,1-dioxide derivative (compound 56), which exhibited a pEC50 of 6.5 against the parasite. acs.org While medicinal chemistry efforts improved metabolic stability and solubility, achieving concurrent improvements in potency and pharmacokinetic properties proved challenging, ultimately leading to the discontinuation of this specific series despite in vivo antiparasitic activity. nih.govresearchgate.net Other related structures, such as 5-nitroindazoles, have also shown remarkable trypanocidal activity. nih.gov

| Compound Series/Substitution | Effect on Anti-T. cruzi Activity | Potency (pEC50) | Reference |

|---|---|---|---|

| 5-methyl, 5-cyclopropyl, 5-ethyl on indole core | Moderate to good potency | 5.4 - 6.2 | acs.org |

| Electron-withdrawing groups (halogens, CF3) on indole core | Inactive | < 4.2 | acs.org |

| Thiomorpholine 1,1-dioxide (compound 56) | One of the most potent in the series | 6.5 | acs.org |

| Reversed amide (compound 69) | Restored potency | 5.7 | acs.org |

Computational Chemistry and Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Molecular docking simulations have been effectively used to predict the binding modes of 1H-indole-5-carboxamide derivatives with various target proteins. These studies are crucial for understanding the mechanism of action and for the rational design of new inhibitors. For instance, derivatives of 1H-indole-5-carboxamide have been identified as potential inhibitors of human monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neuro-transmitters. researchgate.netnih.gov Docking studies have successfully predicted the orientation of these indole-based compounds within the active site of MAO-B. nih.gov

Similarly, the 1H-indole-2-carboxamide scaffold, structurally related to the 5-carboxamide isomer, has been extensively studied for its allosteric modulation of the cannabinoid type 1 (CB1) receptor. nih.gov Docking simulations help to visualize how these molecules fit into the allosteric binding pocket of the receptor, providing a structural basis for their activity. nih.gov Other studies on broader indolecarboxamide series have explored their interactions with targets such as the H1 histamine (B1213489) receptor and the CCR2 chemokine receptor, demonstrating the versatility of this chemical scaffold. researchgate.net

Table 1: Target Proteins for 1H-Indole-5-carboxamide Derivatives in Docking Studies

| Target Protein | Therapeutic Area | Key Finding from Docking |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Prediction of competitive binding in the enzyme's active site. researchgate.netnih.gov |

| Cannabinoid Receptor 1 (CB1) | Various CNS Disorders | Elucidation of binding modes in an allosteric site. nih.gov |

Beyond predicting the binding pose, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's affinity and selectivity. For derivatives of 1H-indole-5-carboxamide targeting MAO-B, docking simulations have revealed a network of hydrophobic and hydrogen bonding interactions within the enzyme's binding site. researchgate.netnih.gov

Key interactions for indolecarboxamides often involve:

Hydrogen Bonds: The carboxamide functional group is a proficient hydrogen bond donor and acceptor. Studies on related carboxamides show it can form crucial hydrogen bonds with amino acid residues in the target's active site, such as Gln, Ala, and Asp. semanticscholar.org

Hydrophobic Interactions: The indole (B1671886) ring itself is largely hydrophobic and often engages in favorable interactions with nonpolar amino acid residues like leucine, proline, and isoleucine in the target protein. researchgate.net

Electrostatic and π-π Interactions: The aromatic nature of the indole ring allows for potential π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in the binding pocket. researchgate.net

In the context of CB1 receptor modulators, structure-activity relationship (SAR) studies guided by docking have shown that specific substitutions on the indole and phenyl rings are crucial for activity, highlighting the importance of precise interactions with residues in the allosteric pocket. nih.gov

Table 2: Examples of Predicted Interactions for Indolecarboxamide Scaffolds

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxamide (-CONH2) | Gln538, Ala531, Asp534 semanticscholar.org |

| Hydrophobic | Indole Ring | Leu88, Pro102, Ile199, Tyr326 (MAO-B) researchgate.net |

An important aspect of docking analysis is evaluating how effectively a ligand occupies the available space within the binding cavity of a target protein. This analysis can reveal opportunities for structural modification to improve potency and selectivity. For example, docking models of an indazole derivative, which served as a precursor for the design of indole-5-carboxamide based MAO-B inhibitors, suggested that the binding site of MAO-B had some space that remained unoccupied. nih.gov

This observation was critical, as it provided a rationale for designing new derivatives with additional chemical moieties aimed at filling these unoccupied pockets. By extending the molecule to access these regions, it is often possible to form new, favorable interactions with the protein, thereby increasing binding affinity. This strategy of optimizing cavity occupancy is a cornerstone of structure-based drug design and has been successfully applied in the development of potent enzyme inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indole derivatives, 2D-QSAR modeling has been performed to recommend the most promising compounds for further in vitro investigation. nih.gov

The fundamental principle of QSAR is that the structural properties of a molecule, such as its electronic features, hydrophobicity, and steric profile, determine its activity. mdpi.com In a typical QSAR study, these properties are quantified using molecular descriptors. A statistical model is then built to correlate these descriptors with an experimental measure of activity, such as the half-maximal inhibitory concentration (IC50). nih.gov

The process involves several key steps:

Data Set Preparation: A series of 1H-indole-5-carboxamide analogues with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors representing various physicochemical properties are calculated for each molecule.

Model Building: Statistical methods are used to build a model that links the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested to ensure it is statistically significant and not a result of chance correlation. mdpi.com

These models can then be used to predict the activity of new, yet-to-be-synthesized derivatives, helping to prioritize synthetic efforts and guide the design of molecules with enhanced potency. nih.gov

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of a ligand's binding mode, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time. mdpi.com MD simulations are used to analyze the stability of docked conformations and to investigate binding interactions in greater detail. researchgate.net

In this technique, the docked complex is placed in a simulated physiological environment (typically water with ions), and the movements of all atoms are calculated over a set period, often on the nanosecond scale. nih.gov The stability of the complex is evaluated by monitoring several parameters:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD profile over the course of the simulation suggests that the ligand remains securely in the binding pocket. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein are flexible and which are stable. It can highlight the flexibility of amino acid residues in and around the binding site upon ligand binding. researchgate.net

MD simulations can confirm that key interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation, providing stronger evidence for a specific binding mode. nih.govresearchgate.net For novel inhibitors, these simulations are crucial for verifying that the proposed binding pose is not only energetically favorable but also stable in a dynamic environment. nih.gov

Analysis of Tautomeric Properties

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The carboxamide group of 1H-Indole-5-carboxamide can theoretically exist in tautomeric forms, primarily the amide form and the imidic acid form. The relative stability and population of these tautomers can significantly influence the molecule's chemical properties and its ability to interact with biological targets.

Computational methods, particularly Density Functional Theory (DFT) calculations, are employed to study the tautomeric properties of molecules. These calculations can determine the relative energies of different tautomeric forms in various environments (e.g., in a vacuum or in different solvents). researchgate.net By comparing the energies, researchers can predict which tautomer is likely to be the most stable and therefore the most prevalent form. This information is valuable because different tautomers present different hydrogen bonding patterns and shapes, which can lead to different binding affinities for a target protein. While specific studies on the tautomerism of 1H-Indole-5-carboxamide are not detailed in the provided context, the analytical methods used for related heterocyclic compounds are directly applicable. researchgate.netmdpi.com

Computational Approaches for Enhancing Inhibitor Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering powerful methods to rationalize experimental findings and guide the design of more potent and selective inhibitors. In the context of 1H-Indole-5-carboxamide derivatives, in silico techniques, particularly molecular docking, have provided crucial insights into the structural basis of their inhibitory activity, primarily targeting enzymes like human carbonic anhydrase (hCA).

Detailed molecular docking studies have been instrumental in elucidating the binding modes of 1H-Indole-5-carboxamide-based benzenesulfonamides within the active site of hCA isoforms. nih.govnih.gov These computational analyses help to explain the observed inhibitory potency and selectivity, providing a rationale for the structure-activity relationships (SAR) seen in preclinical testing. nih.gov By visualizing the interactions between the inhibitor and the enzyme's active site residues, researchers can understand why certain chemical modifications enhance activity while others diminish it.

For a series of novel indole-based benzenesulfonamides, molecular docking has been used to investigate their interaction with four specific human carbonic anhydrase isoforms: hCA I, II, IX, and XII. nih.gov The primary goal of these studies is to understand the key interactions that govern the binding affinity and to clarify the reasons for the observed selectivity of these compounds, especially for the hCA II isoform. nih.gov

The research findings highlight that the specific substitution pattern on the benzenesulfonamide (B165840) ring and the position of the carboxamide linker on the indole core are critical for achieving high potency and selectivity. These computational insights are vital for the rational design of next-generation inhibitors, allowing for the targeted modification of the 1H-Indole-5-carboxamide scaffold to optimize interactions with the target enzyme and improve the therapeutic profile.

Research Findings on 1H-Indole-5-carboxamide Derivatives as hCA II Inhibitors

The following table summarizes the in vitro inhibitory activity and key computational insights for selected 1H-Indole-5-carboxamide derivatives targeting the hCA II isoform.

| Compound ID | Structure / Substitution | hCA II Inhibitory Constant (Kᵢ) | Key Insights from Molecular Docking |

| 2f | N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide | 16.0 nM nih.gov | The sulfonamide group coordinates with the active site Zn²⁺ ion. The amide linker and indole core form additional hydrogen bonds and hydrophobic interactions with active site residues, contributing to potent inhibition. nih.govnih.gov |

| 2h | N-(4-sulfamoylphenethyl)-1H-indole-5-carboxamide | 8.6 nM nih.gov | The extended phenethyl linker allows for optimized positioning within the active site, potentially forming enhanced hydrophobic interactions compared to shorter linkers, leading to high potency. nih.govnih.gov |

Preclinical and Translational Research

In vitro Efficacy Assays

A variety of in vitro assays are utilized to determine the biological activity of 1H-Indole-5-carboxamide derivatives at the cellular and molecular levels.

Cell-Based High-Content Screening

High-content screening (HCS) is a powerful technology used to identify and characterize compounds with specific biological activities in a cellular context. For instance, a cell-based HCS of a commercial library of small molecules led to the identification of indole (B1671886) core-containing hits as active against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. These initial hits demonstrated moderate in vitro potency and good selectivity over host cells.

Another application of HCS was in defining the molecular mechanisms of invasive cell behavior in cancer. An image-based assay was developed to quantify invadopodia, which are actin-rich protrusions in cancer cells that facilitate tissue invasion. This screen of a pharmacologically active agent library identified compounds that could potently inhibit the formation of these structures without causing overt toxicity, as well as compounds that increased their number.

Enzyme Inhibition Assays (e.g., IC50 determination)

Enzyme inhibition assays are crucial for determining the potency of a compound against a specific enzyme target. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Derivatives of 1H-Indole-5-carboxamide have been evaluated for their inhibitory activity against various enzymes. For example, certain indole-2-carboxamides were tested for their ability to inhibit epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). The results showed that some compounds displayed potent dual inhibitory activity against both EGFR and CDK2. Specifically, compounds 5i and 5j were identified as potential dual inhibitors. In another study, compounds 5c and 5g were found to inhibit CDK2 with IC50 values of 46 ± 05 nM and 33 ± 04 nM, respectively.

Furthermore, some indole derivatives have been investigated as inhibitors of T. cruzi sterol 14α-demethylase (TcCYP51). Resynthesized hits from a screening campaign were evaluated against recombinant TcCYP51 in a direct biochemical assay to confirm their in vitro potency.

Below is a data table summarizing the enzyme inhibition data for selected 1H-Indole-5-carboxamide derivatives.

| Compound | Target Enzyme | IC50 (nM) |

| 5c | CDK2 | 46 ± 05 |

| 5g | CDK2 | 33 ± 04 |

| Va | EGFR | 71 ± 06 |

| Erlotinib (B232) (Reference) | EGFR | 80 ± 05 |

Antiproliferative Assays against Cancer Cell Lines

The antiproliferative activity of 1H-Indole-5-carboxamide derivatives is frequently assessed against a panel of human cancer cell lines using assays like the MTT assay. These assays measure the ability of a compound to inhibit cell growth and proliferation.

For instance, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were tested against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. Several of these compounds showed moderate to high cytotoxicity, with IC50 values similar or superior to the reference drug, Staurosporine. Compound 4e was particularly active, with IC50 values of 0.57, 1.95, and 3.49 µM against MCF-7, HCT116, and A549 cells, respectively.

In another study, newly synthesized indole-2-carboxamides were evaluated against four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (epithelial). The compounds demonstrated promising antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM, compared to the reference drug erlotinib (GI50 = 33 nM).

The antiproliferative effects of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide were assessed against the HUVEC cell line and the A549 lung cancer cell line. This compound exhibited a dose-dependent antiproliferative effect on both cell types, with an IC50 value of 5.6 µg/mL for HUVECs and 14.4 µg/mL for A549 cells.

The following table presents a summary of the antiproliferative activity of selected 1H-Indole-5-carboxamide derivatives.

| Compound | Cell Line | IC50/GI50 |

| 4e | MCF-7 | 0.57 µM |

| 4e | HCT116 | 1.95 µM |

| 4e | A549 | 3.49 µM |

| Staurosporine (Reference) | MCF-7 | 11.1 µM |

| Staurosporine (Reference) | HCT116 | 7.02 µM |

| Staurosporine (Reference) | A549 | 8.42 µM |

| Va-o series | Various Cancer Cell Lines | 26 nM - 86 nM |

| Erlotinib (Reference) | Various Cancer Cell Lines | 33 nM |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | 14.4 µg/mL |

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These assays are crucial for understanding the compound's mechanism of action and potential off-target effects.

A series of pyridyloxypyridyl indole carboxamides were synthesized and evaluated for their binding affinities to 5-HT2 receptors. One compound, 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide (8) , demonstrated a high binding affinity for the 5-HT2C receptor with a Ki value of 1.3 nM. This compound also showed high selectivity over the 5-HT2A and 5-HT2B receptors.

In a different study, a library of 1H-indole-2-carboxamides was discovered as inhibitors of the androgen receptor (AR) binding function 3 (BF3). These compounds were identified as having potential for treating castration-resistant prostate cancer. Furthermore, bioprofiling of an indole derivative against a panel of known off-targets revealed moderate inhibition of the human serotonin (B10506) 5-HT2A receptor.

The table below summarizes the receptor binding affinities for a representative 1H-Indole-5-carboxamide derivative.

| Compound | Receptor | Binding Affinity (Ki) |

| 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide (8) | 5-HT2C | 1.3 nM |

Drug-Likeness Studies (ADMET properties)

In silico and in vitro studies are conducted to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These studies help in predicting the drug-likeness of a compound and its potential for further development.

For a series of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, key ADMET-related properties such as kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 and intrinsic clearance in mouse liver microsomes were evaluated. For example, while some potent compounds had limited solubility and poorer microsomal stability, others showed improved solubility and/or metabolic stability but were less active. Specifically, compound 73 , with a pEC50 of 5.8, had a better solubility profile (17 μg/mL).

The table below provides a snapshot of the ADMET properties for a selected 1H-Indole-5-carboxamide derivative.

| Compound | Property | Value |

| 73 | Kinetic Solubility in PBS pH 7.4 | 17 µg/mL |

Microscale Thermophoresis (MST)-based analyses

Microscale thermophoresis (MST) is a biophysical technique used to quantify biomolecular interactions in solution with low sample consumption. It measures the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.

MST has been utilized to identify and characterize fragment-based leads for drug discovery. An automated MST affinity screening approach was successful in identifying fragments active against MEK1 kinase, with some hits being confirmed by X-ray crystallography that were not detected by other methods. This technique can also provide information about ligand-induced aggregation and protein denaturation. While specific MST data for 1H-Indole-5-carboxamide was not found in the provided search results, this technique is highly applicable for studying its interactions with biological targets.

In vivo Pharmacological Evaluation of 1H-Indole-5-carboxamide Derivatives

Animal Models of Disease (e.g., asthma, neurodegenerative conditions)

Derivatives of 1H-Indole-5-carboxamide have been investigated in a range of preclinical animal models to evaluate their therapeutic effects in complex biological systems. Notably, these models include those for respiratory and neurodegenerative diseases.

In the field of respiratory research, a guinea pig model of asthma has been utilized to assess the potential of substituted 3-(phenylmethyl)-1H-indole-5-carboxamides as antagonists of peptidoleukotrienes, which are key mediators in the pathophysiology of asthma nih.gov. This model is crucial for studying the effects of these compounds on bronchoconstriction and airway inflammation, which are characteristic features of asthma.

For neurodegenerative conditions, mouse models are frequently employed. For instance, the sub-chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease has been used to investigate the neuroprotective effects of indole derivatives rsc.org. This model mimics some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons and subsequent motor deficits, providing a valuable platform to test the efficacy of new therapeutic candidates.

Efficacy Studies in Preclinical Models

Efficacy studies in these preclinical models have demonstrated the potential of 1H-Indole-5-carboxamide derivatives in treating disease-relevant pathologies.

In the guinea pig model of asthma, a specific transposed amide derivative, 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3- methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q), showed significant oral activity with an ED50 of 5 mg/kg nih.gov. This indicates a potent effect in mitigating the asthma-like symptoms in this animal model.

In the context of neurodegenerative diseases, an indole derivative, NC009-1, has shown promising results in a mouse model of Parkinson's disease rsc.org. Treatment with this compound was found to ameliorate motor deficits and non-motor depression. Furthermore, it led to an increase in dopamine (B1211576) and dopamine transporter levels in the striatum, and a reduction in oxidative stress, as well as microglia and astrocyte reactivity in the ventral midbrain of MPTP-treated mice rsc.org. These findings suggest a neuroprotective and restorative potential for this class of compounds.

Below is a data table summarizing the efficacy of a selected 1H-Indole-5-carboxamide derivative.

| Compound | Animal Model | Disease | Efficacy Endpoint | Result |

| 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3- methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q) | Guinea Pig | Asthma | Oral ED50 | 5 mg/kg nih.gov |

| NC009-1 | Mouse | Parkinson's Disease | Motor Deficit Amelioration | Significant Improvement rsc.org |

Pharmacokinetic Profiling (Bioavailability, Metabolic Stability)

The pharmacokinetic profile of 1H-Indole-5-carboxamide derivatives is a key determinant of their potential for further development. Studies have focused on understanding their bioavailability and metabolic stability.

The absolute bioavailability of the aforementioned compound 5q was determined to be 28% in rats, with significant levels of the compound detected in the blood up to 24 hours post-dose nih.gov. While this demonstrates systemic exposure, it also highlights a moderate level of first-pass metabolism or incomplete absorption.

The following table provides a summary of the pharmacokinetic data for a representative 1H-Indole-5-carboxamide derivative.

| Compound | Animal Model | Bioavailability | Key Observation |

| 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3- methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q) | Rat | 28% (oral) nih.gov | Significant blood levels up to 24h post-dose nih.gov. |

Assessment of Therapeutic Potential and Safety

The therapeutic potential of 1H-Indole-5-carboxamide derivatives is being explored across various disease areas, with initial findings suggesting a broad range of possible applications. Their ability to act as potent antagonists of peptidoleukotrienes makes them promising candidates for asthma therapy nih.gov. Furthermore, their demonstrated neuroprotective effects in preclinical models of Parkinson's disease highlight their potential in treating neurodegenerative conditions rsc.org.